molecular formula C6H3BrFNO2 B1271562 1-Bromo-4-fluoro-2-nitrobenzene CAS No. 446-09-3

1-Bromo-4-fluoro-2-nitrobenzene

Cat. No.: B1271562
CAS No.: 446-09-3
M. Wt: 220 g/mol
InChI Key: XRXNWKIKQFEOGO-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H3BrFNO2 It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, and 2 are substituted by bromine, fluorine, and nitro groups, respectively

Biochemical Analysis

Biochemical Properties

1-Bromo-4-fluoro-2-nitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of anti-inflammatory agents . It interacts with various enzymes and proteins during these reactions. For instance, it undergoes Sonogashira coupling reactions with other aromatic compounds, which are catalyzed by palladium-based enzymes . These interactions are crucial for the formation of complex molecules that exhibit anti-inflammatory properties. The presence of the nitro group in this compound also makes it a potential substrate for nitroreductase enzymes, which can reduce the nitro group to an amino group, further modifying its biochemical activity.

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by interacting with specific receptors and enzymes on the cell surface. For example, the compound’s interaction with nitroreductase enzymes can lead to the production of reactive intermediates that may affect cellular metabolism and gene expression . Additionally, the presence of bromine and fluorine atoms in the compound can enhance its ability to penetrate cell membranes, thereby affecting intracellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, such as nitroreductases, and undergo reduction reactions that convert the nitro group to an amino group . This reduction process can generate reactive intermediates that may inhibit or activate other enzymes, leading to changes in cellular function. Additionally, the compound’s ability to participate in Sonogashira coupling reactions highlights its role in forming complex molecular structures through palladium-catalyzed processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but may degrade when exposed to strong oxidizing agents . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it interacts with cellular enzymes and proteins over extended periods . The degradation products of this compound may also exhibit distinct biochemical activities, further influencing its temporal effects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily interact with specific enzymes and receptors . At higher doses, it can cause adverse effects, including cellular toxicity and organ damage. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced toxic effects . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing its biochemical activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as nitroreductases and cytochrome P450 . The compound can undergo reduction reactions to form amino derivatives, which may further participate in conjugation reactions with glutathione or other cofactors. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The presence of bromine and fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more efficiently . Once inside the cell, the compound can interact with intracellular transporters and binding proteins, facilitating its distribution to specific cellular compartments. The compound’s distribution is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported to the nucleus, where it may affect gene expression and other nuclear processes. The presence of targeting signals or post-translational modifications can further direct the compound to specific organelles, such as mitochondria or the endoplasmic reticulum, where it may exert distinct biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-4-fluorobenzene. The reaction typically proceeds as follows:

    Nitration of 1-Bromo-4-fluorobenzene:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems allows for precise temperature control and efficient mixing of reagents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

  • Nucleophilic Aromatic Substitution

      Reagents: Sodium methoxide (NaOCH3) in methanol.

      Conditions: Reflux conditions.

      Major Products: Substitution of the bromine atom with a methoxy group, forming 1-methoxy-4-fluoro-2-nitrobenzene.

  • Reduction

      Reagents: Tin (Sn) and hydrochloric acid (HCl).

      Conditions: Room temperature.

      Major Products: Reduction of the nitro group to an amino group, forming 1-bromo-4-fluoro-2-aminobenzene.

  • Oxidation

      Reagents: Potassium permanganate (KMnO4).

      Conditions: Basic medium.

      Major Products: Oxidation of the aromatic ring, leading to the formation of carboxylic acid derivatives.

Scientific Research Applications

1-Bromo-4-fluoro-2-nitrobenzene has several applications in scientific research, including:

  • Organic Synthesis

    • Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
    • Serves as a building block for the preparation of more complex aromatic compounds.
  • Material Science

    • Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
  • Medicinal Chemistry

    • Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
  • Biological Studies

    • Employed in studies involving enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

1-Bromo-4-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:

  • 1-Bromo-2-nitrobenzene

    • Lacks the fluorine substituent, resulting in different reactivity and electronic properties.
  • 4-Fluoro-2-nitroaniline

    • Contains an amino group instead of a bromine atom, leading to distinct chemical behavior and applications.
  • 1-Chloro-4-fluoro-2-nitrobenzene

    • Substitution of bromine with chlorine alters the compound’s reactivity and potential uses.

The uniqueness of this compound lies in its specific combination of substituents, which imparts unique electronic and steric properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXNWKIKQFEOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196232
Record name 1-Bromo-4-fluoro-2-nitrobenzene
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Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-09-3
Record name 1-Bromo-4-fluoro-2-nitrobenzene
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Record name 1-Bromo-4-fluoro-2-nitrobenzene
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Record name 1-Bromo-4-fluoro-2-nitrobenzene
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Record name 1-bromo-4-fluoro-2-nitrobenzene
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Record name 2-Bromo-5-fluoronitrobenzene
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Synthesis routes and methods I

Procedure details

1-Bromo-4-fluorobenzene (50.0 g) was added to concentrated sulfuric acid (200 mL) slowly at 0° C., followed by slow addition of KNO3 (43.3 g). The resulting mixture was stirred at 0° C. for 1 hour. TLC indicated the reaction was complete. The reaction mixture was poured onto ice slowly, and extracted with EtOAc (3×200 mL). The organic solution was dried over anhydrous sodium sulfate. The dried solution was concentrated to afford 1-bromo-4-fluoro-2-nitrobenzene (D39) (52.0 g) as colorless oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
43.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 10 g of sodium nitrite in 30 ml of water were added with stirring at 0° C. to a suspension of 21.6 g of the product of Step B, 69 ml of 48% hydrobromic acid and 138 ml of water and the mixture was stirred at 0° C. for 10 minutes and then added with stirring to a solution of 30 g of cuprous bromide in 105 ml of 48% hydrobromic acid at 60° C. The mixture was stirred at 55°-60° C. for one hour and was poured into ice water. The mixture was extracted with isopropyl ether and the combined organic phases were dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and eluted with methylene chloride. The solution was evaporated to dryness and the residue was dried under reduced pressure to obtain 20.2 g of 2-nitro-4-fluoro-bromobenzene melting at 40°-41° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
69 mL
Type
reactant
Reaction Step Two
Name
Quantity
138 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
105 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-bromo-5-fluoronitrobenzene in the synthesis of 2-bromo-5-fluoroaniline as described in the research?

A1: The research paper describes a method for preparing 2-bromo-5-fluoroaniline using 2-bromo-5-fluoronitrobenzene as the starting material []. The synthesis involves a hydrogenation reaction where the nitro group (-NO₂) in 2-bromo-5-fluoronitrobenzene is reduced to an amino group (-NH₂) in the presence of a Raney nickel catalyst and hydrogen gas. This transformation is a crucial step in obtaining the desired product, 2-bromo-5-fluoroaniline.

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